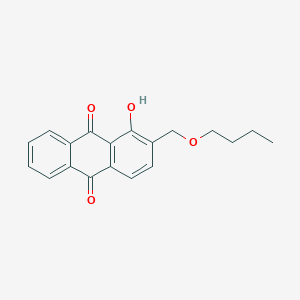
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the alkylation of 1-hydroxyanthracene-9,10-dione with butoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available anthraquinone derivatives. The process includes:
Hydroxylation: Introduction of a hydroxyl group to the anthraquinone core.
Alkylation: Reaction with butoxymethyl halides to introduce the butoxymethyl group.
Purification: Crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Can be reduced to form hydroquinones.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pigments and dyes for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the butoxymethyl group, leading to different chemical properties and applications.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of a butoxymethyl group, resulting in different reactivity and applications.
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure with an ethoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s solubility and reactivity, making it valuable for specific industrial and research applications.
Propriétés
Numéro CAS |
174568-54-8 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-(butoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-2-3-10-23-11-12-8-9-15-16(17(12)20)19(22)14-7-5-4-6-13(14)18(15)21/h4-9,20H,2-3,10-11H2,1H3 |
Clé InChI |
RODKZUXLVINQIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


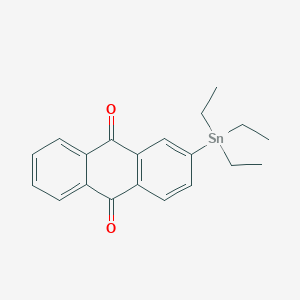

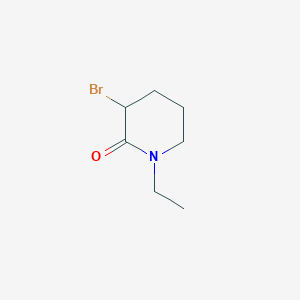
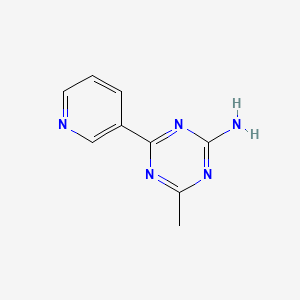
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
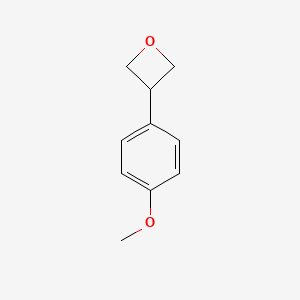
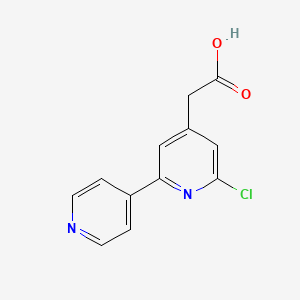
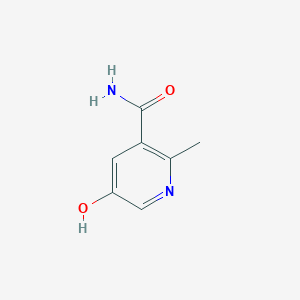

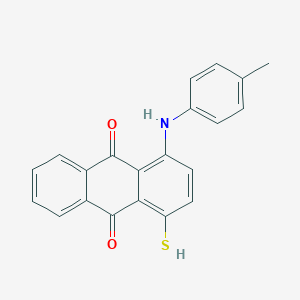
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
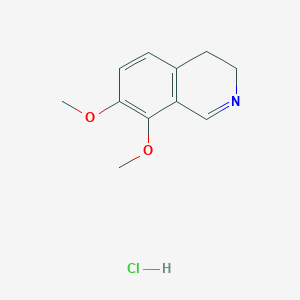
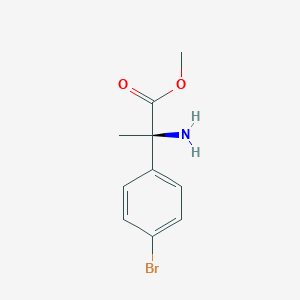
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
